

Application Notes: Carbazole Derivatives in Perovskite Solar Cells

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Compound Focus: Carbazole derivative 1

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Introduction

Carbazole derivatives are increasingly recognized as superior **hole-transporting materials** (HTMs) and **self-assembled monolayers** (SAMs) in perovskite solar cells (PSCs). Their electron-rich nature, excellent charge-transport properties, and high thermal stability make them ideal for enhancing charge extraction and device stability while reducing non-radiative recombination [1] [2]. The molecular structure of carbazole allows for straightforward functionalization, enabling precise tuning of energy levels, molecular packing, and thin-film morphology to optimize PSC performance [3] [2].

Key Carbazole Derivatives and Performance Data

The performance of carbazole derivatives as HTMs is highly influenced by their **substitution pattern** (positions 2,7-, 3,6-, or 4-) and the nature of the **functional groups** (e.g., methoxy, methyl, phenyl). Derivatives functionalized at the 3,6- positions often demonstrate superior performance due to their favorable molecular packing and energy level alignment with the perovskite layer [2].

Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials (HTMs) in PSCs

HTM Name	Substitution Pattern	Functional Group	HOMO (eV)	PCE (%)	Fill Factor (FF, %)	Key Characteristics
CY5 [1]	Not Specified	Aromatic Conjugation	Well-matched	22.01	Not Specified	High hole mobility, effective interface passivation
NCz-DM [1]	Fused Carbazole Core	Dimethoxydiphenylamine	Well-matched	24.0	Not Specified	Dopant-free, excellent film formation
DCZH [1]	D-A-D Type	Dicyanovinylene	-5.34	Not Specified	Not Specified	Large Stokes shift (~90 nm), AIEE behavior
H123 [1]	N-position	Cyano unit	Not Specified	18.09	Not Specified	Surface passivation, dual function
3,6-Ph-2PACz [2]	3,6	Phenyl	-5.41	Not Specified	>82 (in wide bandgap)	High fill factor, suitable for tandems
3,6-Me-2PACz [2]	3,6	Methyl	-5.34	Not Specified	>82 (in wide bandgap)	High fill factor
3,6-MeO-2PACz [2]	3,6	Methoxy	-5.21	Not Specified	Not Specified	Good for 1.55 eV bandgap perovskites

Table 2: Summary of Structure-Property Relationships for Carbazole SAMs in PSCs [2]

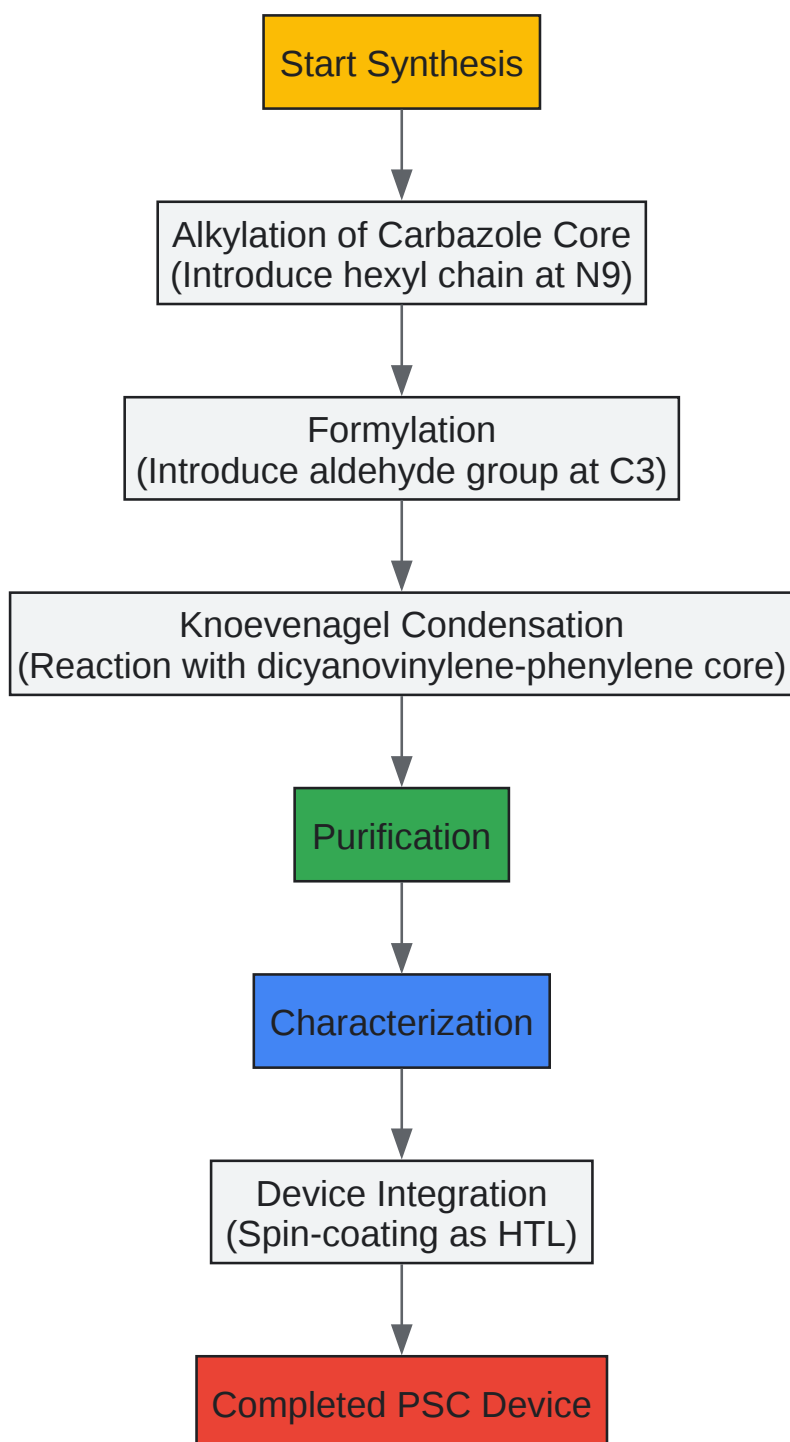
Structural Feature	Impact on Properties and Performance
3,6-Substitution	Consistently higher Fill Factor (FF) compared to 2,7- and 4- positions; better energy level alignment and charge extraction.
Methoxy Group	Strong electron-donating effect; raises HOMO level, requires careful matching with perovskite valence band.
Methyl Group	Moderate electron-donating effect; good balance of energy levels and thermal stability.
Phenyl Group	Increases conjugation and molecular planarity; leads to broader absorption and higher I_p ; can enhance FF.
Phosphonic Acid Anchor	Forms strong covalent bonds with metal oxide substrates (e.g., ITO), enabling robust monolayer formation.

Experimental Protocols

3.1. Protocol: Synthesis of a D-A-D Carbazole Derivative (DCZH)

This protocol outlines the synthesis of **(2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(9-hexyl-9H-carbazol-3-yl)acrylonitrile) (DCZH)**, a donor-acceptor-donor (D-A-D) type HTM, via a Pd-free, cost-effective route [1].

- **Workflow Diagram: DCZH Synthesis and Device Integration**



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• **Detailed Procedure:**

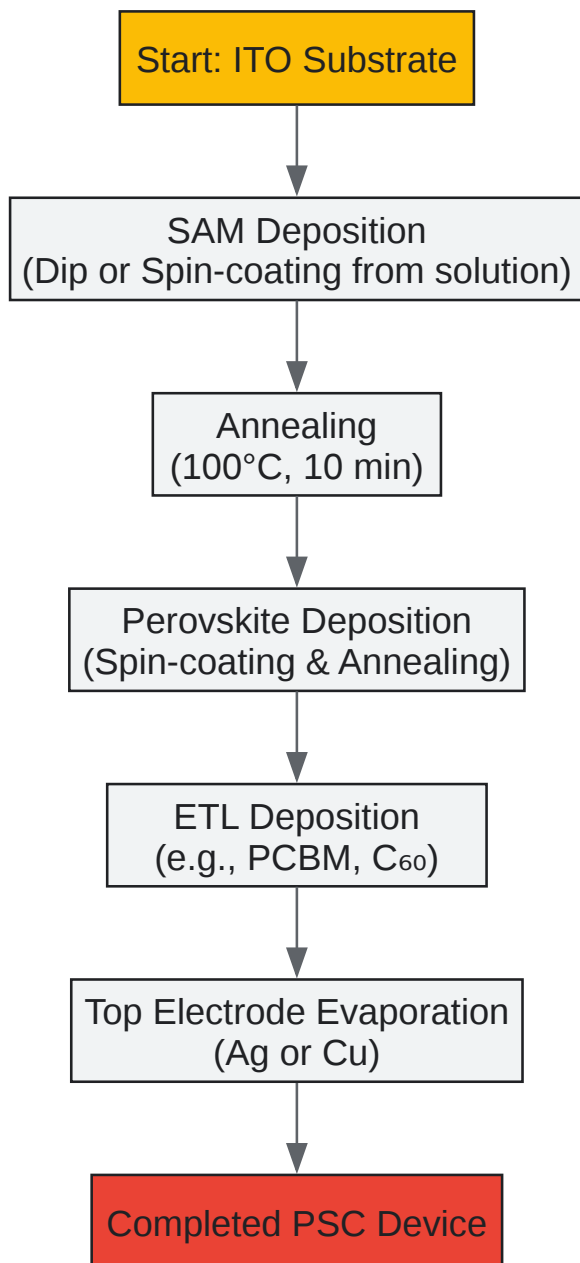
- **Alkylation:** Alkylate the 9H-carbazole starting material with 1-bromohexane in a polar aprotic solvent (e.g., DMF) in the presence of a strong base (e.g., NaOH or KOH) at 60-80°C for 6-12 hours to obtain 9-hexyl-9H-carbazole [1].

- **Formylation:** Functionalize 9-hexyl-9H-carbazole at the C3 position using a Vilsmeier-Haack formylation reaction (using DMF and POCl_3) to yield 9-hexyl-9H-carbazole-3-carbaldehyde [1].
- **Knoevenagel Condensation:** React the formylated carbazole derivative with (2Z,2'Z)-2,2'-(1,4-phenylene)diacetonitrile in ethanol or toluene using a base catalyst (e.g., piperidine). Heat the reaction mixture under reflux for 12-24 hours to form the final DCZH product [1].
- **Purification and Characterization:** Purify the crude product via sequential recrystallization and column chromatography. Confirm the structure and purity using Fourier-Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) [1].

3.2. Protocol: Fabrication of PSCs with Carbazole-Based SAMs

This protocol details the application of carbazole-phosphonic acid SAMs (e.g., 2PACz, MeO-2PACz) as hole-selective contacts in p-i-n PSCs [2].

- **Workflow Diagram: PSC Fabrication with SAM HTL**



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- **Detailed Procedure:**

- **Substrate Cleaning:** Clean patterned ITO/glass substrates sequentially in ultrasonic baths of Hellmanex solution, deionized water, acetone, and isopropanol for 15-20 minutes each. Treat with UV-ozone for 15-20 minutes to enhance surface hydrophilicity [2].
- **SAM Solution Preparation:** Prepare a fresh solution of the carbazole-phosphonic acid (e.g., 2PACz) in anhydrous ethanol or dimethyl sulfoxide (DMSO). Typical concentrations range from 0.1 to 0.5 mM [2].

- **SAM Deposition:** Deposit the SAM solution onto the clean ITO surface via spin-coating (e.g., 3000-5000 rpm for 20-30 seconds) or dip-coating (immersion for 15-30 minutes) [2].
- **Annealing:** After deposition, anneal the SAM-coated substrates on a hotplate at 100°C for 10 minutes to remove residual solvent and strengthen the bonding between the phosphonic acid groups and the ITO surface [2].
- **Device Completion:** Proceed with the subsequent deposition of the perovskite active layer, electron transport layer (e.g., PCBM, C₆₀), and metal top electrodes (e.g., Ag, Cu) using standard fabrication procedures in a nitrogen-filled glovebox [2].

Optimization Guidelines

- **Energy Level Alignment:** The HOMO level of the carbazole-based HTM must be well-aligned with the valence band of the perovskite (approximately -5.4 eV for MAPbI₃) for efficient hole extraction. A threshold ionization potential exists, beyond which the fill factor drops due to misalignment [1] [2].
- **Molecular Design:** For SAMs, using short alkyl linkers between the carbazole core and the phosphonic acid anchor promotes denser packing and stronger intermolecular interactions, leading to higher photovoltaic parameters [2].
- **Film Morphology:** The formation of uniform, pinhole-free films is crucial for minimizing shunting paths and recombination losses. Techniques like atomic force microscopy (AFM) should be used to verify film quality [1] [4].
- **Dopant-Free Operation:** Introducing strong electron-accepting units (e.g., cyano groups) can enhance intramolecular charge transfer, boost hole mobility, and enable the use of dopant-free HTMs, thereby improving device stability [1].

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